molecular formula C9H11F3N2 B2697680 (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine CAS No. 2248186-77-6

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine

Cat. No.: B2697680
CAS No.: 2248186-77-6
M. Wt: 204.196
InChI Key: LZTMEGZWEBGUMM-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine: is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of pyridine derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often involve the use of radical initiators and solvents like acetonitrile or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-free oxidative trifluoromethylation methods can be advantageous for large-scale production due to their cost-effectiveness and environmental benefits .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Piperidine derivatives.

    Substitution: Functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, where the trifluoromethyl group can enhance binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • α-(Trifluoromethyl)styrene derivatives

Comparison: Compared to similar compounds, (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine is unique due to its chiral nature and the specific positioning of the trifluoromethyl group on the pyridine ring. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-6(4-13)7-2-3-8(14-5-7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTMEGZWEBGUMM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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